

# 3-Ethyl-2,3-dimethylhexane physical properties

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## Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylhexane

Cat. No.: B12650784

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An In-depth Technical Guide to the Physical Properties of **3-Ethyl-2,3-dimethylhexane**

## Introduction

**3-Ethyl-2,3-dimethylhexane** is a saturated, acyclic branched alkane with the chemical formula  $C_{10}H_{22}$ .<sup>[1][2]</sup> As one of the 75 constitutional isomers of decane, its specific arrangement of methyl and ethyl groups around a hexane backbone imparts distinct physical and chemical properties that are of interest in various fields, including fuel science, materials research, and as a non-polar solvent.<sup>[3]</sup> This guide provides a detailed examination of its core physical properties, plausible synthetic routes, and expected spectroscopic signatures, tailored for researchers and professionals in the chemical sciences.

## Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. **3-Ethyl-2,3-dimethylhexane** is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

- IUPAC Name: **3-ethyl-2,3-dimethylhexane**<sup>[4]</sup>
- Synonyms: 2,3-Dimethyl-3-ethylhexane<sup>[4][5][6]</sup>
- CAS Registry Number: 52897-00-4<sup>[4][5][7]</sup>
- Molecular Formula:  $C_{10}H_{22}$ <sup>[1][2][4][5][6][7][8][9]</sup>

- Molecular Weight: 142.28 g/mol [\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)
- Canonical SMILES: CCCC(C)(CC)C(C)C[\[4\]](#)[\[7\]](#)
- InChIKey: PJIFKODHGMUPFH-UHFFFAOYSA-N[\[4\]](#)[\[5\]](#)[\[7\]](#)

The structure features a hexane main chain with a methyl group at position 2, and both a methyl and an ethyl group at position 3. This high degree of branching, including a quaternary carbon at the C3 position, is a critical determinant of its physical properties.

## Core Physical Properties

The physical characteristics of **3-Ethyl-2,3-dimethylhexane** are dictated by its molecular structure. The van der Waals intermolecular forces, while individually weak, collectively influence its bulk properties. The significant branching reduces the effective surface area for these interactions compared to its linear isomer, n-decane, leading to a lower boiling point.

Physical Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>22</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	142.28 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Boiling Point	164.1 to 169 °C	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Density	~0.733 g/cm <sup>3</sup> (estimated)	<a href="#">[9]</a>
Refractive Index	~1.412 (estimated)	<a href="#">[9]</a>
Flash Point	45.1 °C	<a href="#">[9]</a>
Melting Point	Data not readily available	
Solubility	Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether)	Inferred from alkane properties

Note on Estimated Values: The density and refractive index values are reported for the closely related isomer 2,3-Dimethyl-3-ethylhexane and are expected to be very similar for **3-Ethyl-2,3-**

**dimethylhexane.**[9] The boiling point shows some variation across different sources, which is common in chemical databases.[1][7][9] A value in the range of 164-169°C is the most reliable estimate.

## Structural Elucidation and Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically distinct alkyl groups. Key features would include overlapping multiplets in the 0.8-1.5 ppm range, characteristic of alkane protons. The spectrum would show distinct signals for the two different methyl groups attached to chiral centers, the ethyl group's methyl and methylene protons, and the protons along the hexane backbone.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. A key indicator would be the signal for the quaternary carbon at the C3 position, which would appear as a singlet with a characteristic downfield shift compared to other aliphatic carbons. Distinct signals for each of the ten carbon atoms are expected due to the molecule's asymmetry.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by C-H stretching vibrations just below 3000 cm<sup>-1</sup> and C-H bending vibrations around 1465 cm<sup>-1</sup> (for CH<sub>2</sub>) and 1375 cm<sup>-1</sup> (for CH<sub>3</sub>). The presence of a gem-dimethyl group might be indicated by a characteristic split in the methyl bending band.
- **Mass Spectrometry (MS):** Upon electron ionization, the molecular ion peak (M<sup>+</sup>) at m/z = 142 would be observed. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage at the highly substituted C3 position, leading to the loss of ethyl (M-29) and larger alkyl fragments.

## A Plausible Synthetic Approach: Grignard Reaction

The synthesis of a highly branched alkane like **3-Ethyl-2,3-dimethylhexane** can be achieved through several routes. A robust and illustrative method involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and reduction.

## Experimental Protocol: Synthesis via 3-ethyl-2,3-dimethylhexan-2-ol

**Causality:** This two-step approach is chosen because the direct formation of such a sterically hindered C-C bond is challenging. Creating a tertiary alcohol intermediate via a Grignard reaction with a ketone is a highly reliable method for assembling complex carbon frameworks. Subsequent removal of the hydroxyl group yields the target alkane.

### Step 1: Synthesis of 3-ethyl-2,3-dimethylhexan-2-ol

- **Grignard Reagent Preparation:** In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.
- **Add a solution of 2-bromopropane** in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of isopropylmagnesium bromide. Maintain a gentle reflux.
- **Ketone Addition:** Once the Grignard reagent has formed, cool the flask to 0 °C. Add a solution of 3-ethyl-3-methylhexan-2-one in anhydrous diethyl ether dropwise with stirring. The ketone must be added slowly to control the exothermic reaction.
- **Quenching:** After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction & Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3-dimethylhexan-2-ol.

### Step 2: Dehydration and Reduction to **3-Ethyl-2,3-dimethylhexane**

- **Dehydration:** The crude alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid with heating) to produce a mixture of isomeric alkenes.
- **Hydrogenation:** The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction step non-

selectively saturates the double bond to yield the final alkane product.

- Final Purification: The final product, **3-Ethyl-2,3-dimethylhexane**, is purified by fractional distillation to separate it from any remaining starting materials or byproducts.

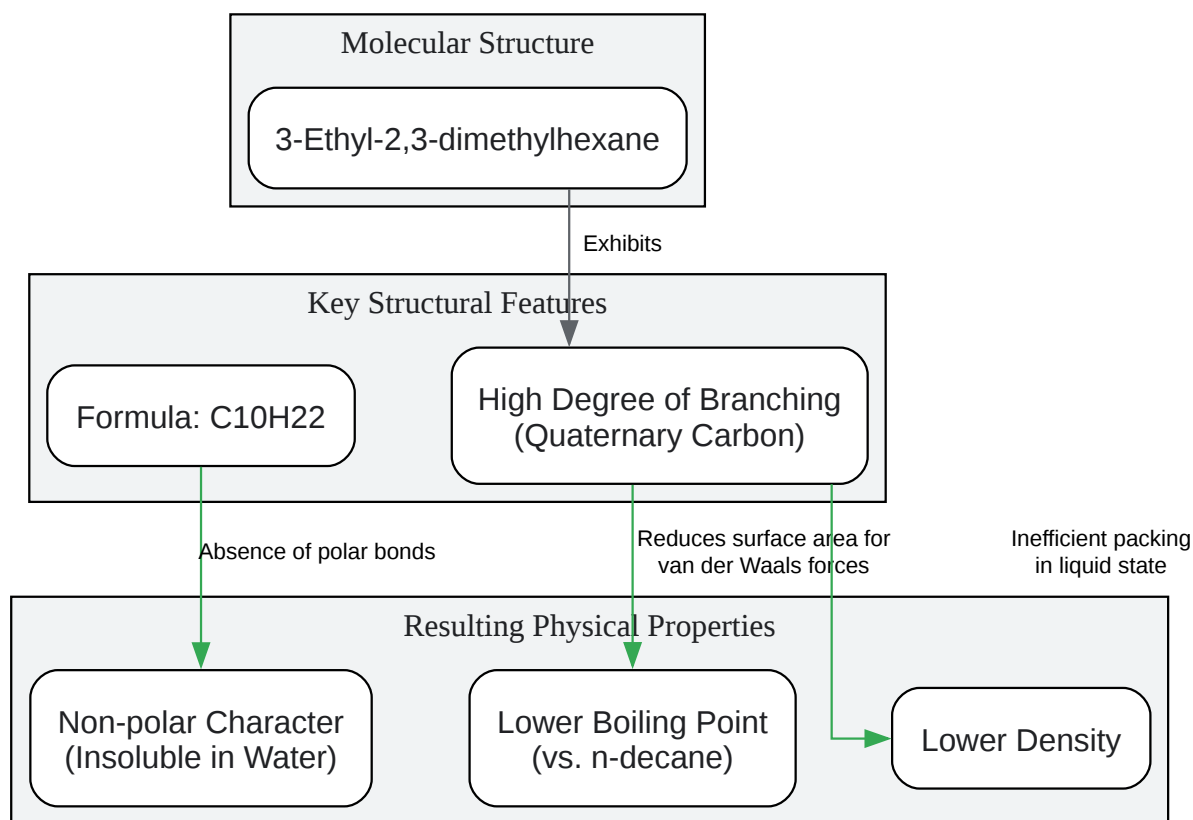
## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Ethyl-2,3-dimethylhexane** is not commonly available, its hazards can be inferred from similar C10 alkanes and related compounds like 2,3-dimethylhexane.[\[10\]](#)

- Physical Hazards: The compound is a flammable liquid and vapor, with a flash point of 45.1 °C.[\[9\]](#) Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[\[11\]](#)
- Health Hazards:
  - May cause skin irritation upon prolonged contact.[\[10\]](#)[\[12\]](#)
  - Inhalation of high concentrations of vapor may cause respiratory tract irritation, drowsiness, or dizziness.[\[10\]](#)
  - Aspiration into the lungs if swallowed may be fatal.[\[10\]](#)
- Handling Recommendations:
  - Handle in a well-ventilated area or a chemical fume hood.[\[13\]](#)
  - Keep away from heat, sparks, open flames, and other ignition sources.[\[10\]](#)[\[13\]](#)
  - Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[\[10\]](#)
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.

## Visualization of Structure-Property Relationships

The physical properties of an alkane are a direct consequence of its molecular structure. This relationship can be visualized as follows:



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